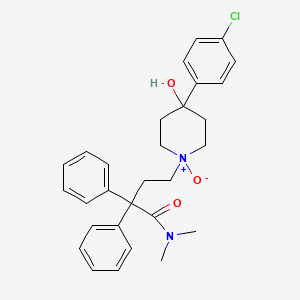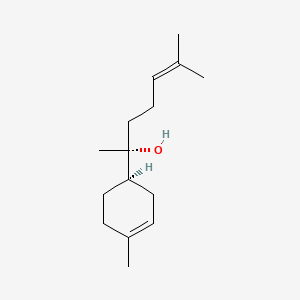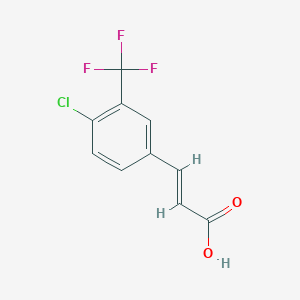
(E)-alpha-bisabolene
Übersicht
Beschreibung
(E)-alpha-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including chamomile and ginger. It is known for its pleasant aroma and is widely used in the fragrance and flavor industries. The compound has also attracted attention for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-alpha-Bisabolene can be synthesized through several methods, including the catalytic hydrogenation of beta-bisabolene and the cyclization of farnesyl pyrophosphate. The catalytic hydrogenation method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The cyclization method, on the other hand, requires the use of specific enzymes that facilitate the conversion of farnesyl pyrophosphate to this compound.
Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources through steam distillation or solvent extraction. Steam distillation involves passing steam through the plant material to vaporize the essential oils, which are then condensed and collected. Solvent extraction uses organic solvents to dissolve the essential oils, followed by evaporation of the solvent to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-alpha-Bisabolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This reaction typically yields bisabolol and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of dihydrobisabolene.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine, leading to the formation of halogenated bisabolene derivatives.
Major Products: The major products formed from these reactions include bisabolol, dihydrobisabolene, and various halogenated derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
(E)-alpha-Bisabolene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have shown that this compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the fragrance and flavor industries, this compound is valued for its pleasant aroma and is used in the formulation of perfumes, cosmetics, and food flavorings.
Wirkmechanismus
The mechanism of action of (E)-alpha-bisabolene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Vergleich Mit ähnlichen Verbindungen
Beta-Bisabolene: Another sesquiterpene with similar biological activities but different structural configuration.
Bisabolol: Known for its soothing and anti-irritant properties, commonly used in skincare products.
Farnesene: A sesquiterpene with applications in agriculture as a natural insect repellent.
(E)-alpha-Bisabolene stands out due to its unique combination of aromatic properties and biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C/CC=C(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037209 | |
| Record name | 1-Methyl-4-[(2E)-6-methyl-2,5-heptadien-2-yl]cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25532-79-0, 17627-44-0 | |
| Record name | trans-α-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Heptadiene, 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-4-[(2E)-6-methyl-2,5-heptadien-2-yl]cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is α-Bisabolene and where is it found?
A1: α-Bisabolene, also known as (E)-α-bisabolene, is a natural sesquiterpene commonly found in various plant species, including grand fir (Abies grandis) [, ]. It serves as a precursor to other compounds like todomatuic acid and juvabione, which act as insect juvenile hormone mimics, suggesting a role in plant defense mechanisms [].
Q2: How is α-Bisabolene synthesized in plants?
A2: The biosynthesis of α-bisabolene is catalyzed by a specific enzyme known as (E)-α-bisabolene synthase [, ]. This enzyme utilizes farnesyl diphosphate as a substrate and converts it into α-bisabolene through a cyclization reaction [].
Q3: What is the role of (E)-α-bisabolene synthase in plants?
A3: (E)-α-bisabolene synthase is considered a key enzyme in the defense response of grand fir trees, particularly against insect herbivores and potentially fungal pathogens []. Upon wounding, its expression is induced, leading to the production of (E)-α-bisabolene, which subsequently converts to defensive compounds [].
Q4: How does the genomic organization of (E)-α-bisabolene synthase compare to other terpene synthases?
A4: Genomic analysis reveals that (E)-α-bisabolene synthase belongs to a distinct class of terpene synthase genes []. This class is characterized by a specific intron-exon structure and the absence of an unusual internal sequence element, providing insights into the evolutionary history of terpene synthases [].
Q5: Can α-bisabolene be produced using biotechnology?
A5: Yes, researchers have successfully expressed the gene encoding (E)-α-bisabolene synthase from grand fir in Escherichia coli, enabling the production of α-bisabolene in a bacterial host []. This highlights the potential for biotechnological applications of this compound.
Q6: What are the potential applications of α-bisabolene?
A6: α-Bisabolene shows promise as a potential therapeutic agent due to its predicted antioxidant activity [, ]. Computational studies suggest it might interact with the pregnane X receptor, similar to vitamin E, indicating possible applications in drug design targeting this receptor [].
Q7: Are there any safety concerns associated with α-bisabolene?
A7: While α-bisabolene exhibits promising bioactivities, computational predictions indicate that it can penetrate the blood-brain barrier []. This finding underscores the importance of careful dosage considerations and further research to assess potential risks associated with its use [].
Q8: What is the significance of studying the volatile aroma components of plants like tobacco and jasmine?
A8: The aroma profile of plants like tobacco and jasmine, which contain α-bisabolene among other volatile compounds, is crucial for their flavor and fragrance [, ]. Analyzing these components helps in understanding their contribution to the sensory qualities of these plants and can guide breeding programs for desirable aroma characteristics [, ].
Q9: How does the chemical composition of essential oils from plants like Origanum vulgare and Pelargonium graveolens relate to their antioxidant activity?
A9: Essential oils, rich in compounds like thymol, carvacrol, and α-bisabolene, extracted from plants like Origanum vulgare and Pelargonium graveolens, demonstrate potent antioxidant activity [, ]. The presence and relative abundance of these individual components contribute to the overall antioxidant capacity of these oils, making them valuable natural sources for potential therapeutic and food preservation applications [, ].
Q10: Can α-bisabolene be used as a potential drug candidate against specific diseases?
A10: Research suggests that α-bisabolene, alongside other compounds, shows potential as a drug candidate for diseases like colorectal cancer and leishmaniasis [, ]. Computational studies highlight its potential to target specific enzymes critical for the survival of Leishmania parasites and colorectal cancer cells [, ].
Q11: How do different extraction methods influence the yield and composition of essential oils containing α-bisabolene?
A11: The method used for essential oil extraction, such as steam distillation or solvent extraction, can significantly impact the yield and composition of the final product, including the levels of α-bisabolene []. Each method exhibits varying efficiencies in extracting specific compounds, influencing the overall aroma profile and potential bioactivity of the essential oil [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















